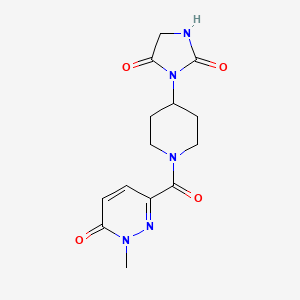![molecular formula C20H23N3OS B2955439 4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine CAS No. 690643-71-1](/img/structure/B2955439.png)
4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound with a unique structure that combines a thienopyrimidine core with a morpholine ring
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidin-4-yl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
In silico adme profiling of structurally similar compounds suggests that they may have drug-like properties with a very low toxic effect .
Análisis Bioquímico
Biochemical Properties
4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic nucleotides like cAMP and cGMP . This inhibition can lead to increased levels of these cyclic nucleotides, affecting numerous cellular processes.
Cellular Effects
The effects of 4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDE10A, the compound enhances cAMP and cGMP signaling, which can modulate neuronal activity and other cellular functions . This modulation can impact processes such as synaptic transmission and neuroplasticity.
Molecular Mechanism
At the molecular level, 4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine exerts its effects primarily through binding interactions with PDE10A. The compound forms hydrogen bonds and aromatic interactions with specific amino acids in the enzyme’s active site, leading to its inhibition . This inhibition results in elevated levels of cAMP and cGMP, which subsequently activate downstream signaling pathways and alter gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine change over time The compound’s stability and degradation are crucial factorsIn vitro and in vivo studies indicate that prolonged exposure can lead to sustained changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of 4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine vary with dosage in animal models. At lower doses, it can enhance cognitive functions and neuronal signaling. Higher doses may lead to adverse effects, including toxicity and disrupted cellular processes . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing risks.
Metabolic Pathways
4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is involved in several metabolic pathways. It interacts with enzymes such as PDE10A, affecting the hydrolysis of cAMP and cGMP. These interactions can alter metabolic flux and metabolite levels, influencing various cellular functions .
Transport and Distribution
Within cells and tissues, 4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine is essential for its function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its activity and interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine typically involves the condensation of 3,4-dimethylphenylthiourea with ethyl acetoacetate to form the thienopyrimidine core. This intermediate is then reacted with 2,6-dimethylmorpholine under reflux conditions in ethanol to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(3,4-Dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine stands out due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also contribute to its unique biological activity and potential therapeutic applications .
Propiedades
IUPAC Name |
4-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-5-6-16(7-13(12)2)17-10-25-20-18(17)19(21-11-22-20)23-8-14(3)24-15(4)9-23/h5-7,10-11,14-15H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTYSQVXGKFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2955357.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)
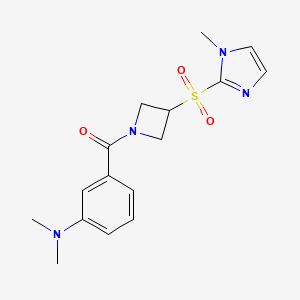
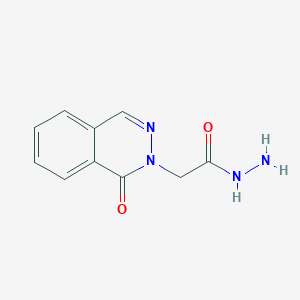
![12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2955364.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)
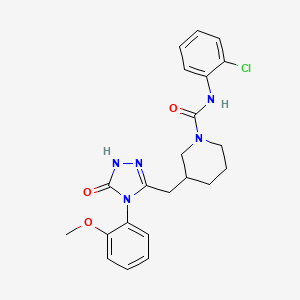

![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)
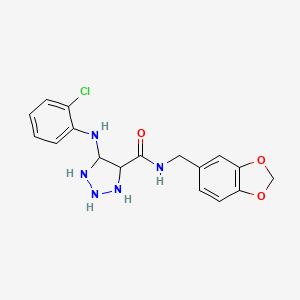
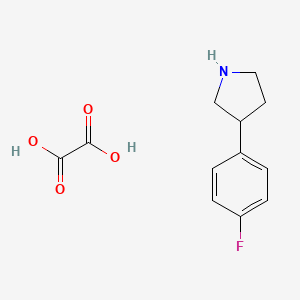
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955375.png)
![2-{5-[1-(2,5-difluorobenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2955377.png)
